molecular formula C30H27N3O B3831866 1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol

1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol

Cat. No.: B3831866
M. Wt: 445.6 g/mol
InChI Key: ZIUGZEJPSYQJQK-UHFFFAOYSA-N
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Description

1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is a complex organic compound that features both diphenylamino and diphenyl-imidazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of a suitable catalyst.

    Attachment of the diphenylamino group: This step may involve the reaction of diphenylamine with an appropriate halogenated precursor.

    Formation of the final product: The final step could involve the coupling of the intermediate products under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-one: Similar structure but with a ketone group.

    1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-amine: Similar structure but with an amine group.

Uniqueness

1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-Diphenylamino-3-(4,5-diphenyl-imidazol-1-yl)-propan-2-ol, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on its antimicrobial and anticancer properties, as well as its antioxidant activity.

Chemical Structure

The compound's chemical formula is C18H18N2OC_{18}H_{18}N_2O with a molecular weight of approximately 290.35 g/mol. The structure features an imidazole ring, which is known for its biological significance and versatility in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, related imidazole derivatives have demonstrated significant activity against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study involving substituted imidazole ligands revealed that their metal complexes exhibited enhanced antimicrobial properties compared to the ligands alone. This suggests that similar modifications to this compound could potentially increase its efficacy against resistant bacterial strains .

Anticancer Activity

The anticancer potential of compounds containing imidazole moieties has been extensively studied. A notable investigation synthesized various imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer).

Findings:

  • Cytotoxicity : Many derivatives showed significant cytotoxicity against HT-29 cells, with some compounds inducing DNA fragmentation.
  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and promote apoptosis in cancer cells .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH assay is commonly employed to evaluate the antioxidant capacity of compounds.

Experimental Results:

In a comparative study, the antioxidant activity of various synthesized compounds was assessed. The results indicated that some imidazole derivatives exhibited superior antioxidant activity compared to standard antioxidants like Trolox .

Table of Biological Activities

Activity Type Effectiveness Mechanism Reference
AntimicrobialModerateDisruption of cell membranes
AnticancerHighInduction of apoptosis
AntioxidantSignificantScavenging free radicals

Properties

IUPAC Name

1-(4,5-diphenylimidazol-1-yl)-3-(N-phenylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O/c34-28(22-33(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-32-23-31-29(24-13-5-1-6-14-24)30(32)25-15-7-2-8-16-25/h1-20,23,28,34H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUGZEJPSYQJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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